Fmoc-D-Leu-OH

Descripción

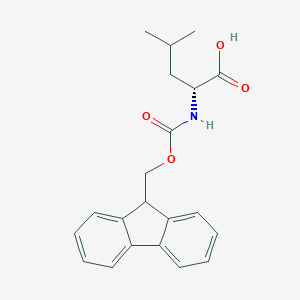

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPJQFCAFFNICX-LJQANCHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114360-54-2 | |

| Record name | (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-methylpentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(9-Fluorenylmethoxycarbonyl)-D-leucine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98ZC4255U2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-D-Leu-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-Leu-OH, or N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine, is a pivotal building block in modern peptide synthesis and drug discovery. As a derivative of the natural amino acid D-leucine, it incorporates the fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection allows for its use in solid-phase peptide synthesis (SPPS), a cornerstone technique for the assembly of peptides and proteins in a controlled, stepwise manner. The D-configuration of the leucine residue is of particular interest in the design of peptidomimetics and peptide-based therapeutics with enhanced stability against enzymatic degradation. This guide provides a comprehensive overview of the chemical properties, structure, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound is characterized by the bulky, UV-active Fmoc group attached to the D-enantiomer of leucine. This structure confers specific chemical and physical properties that are essential for its application in peptide synthesis.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| IUPAC Name | (2R)-2-[(fluoren-9-ylmethoxy)carbonylamino]-4-methylpentanoic acid | [1] |

| Synonyms | N-α-Fmoc-D-leucine, (R)-Fmoc-2-amino-4-methylpentanoic acid | [1] |

| CAS Number | 114360-54-2 | [1] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1] |

| Molecular Weight | 353.41 g/mol | |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 148 - 163 °C | [1] |

| Optical Rotation | [α]²⁰/D +25 ±2°, c = 1% in DMF | [1] |

| Solubility | Soluble in DMF, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. Insoluble in water. | [2][3] |

| Storage | 2-8°C, keep in a dark and dry place | [4] |

Table 2: Spectroscopic Data of Fmoc-L-Leu-OH *

| Technique | Data |

| ¹H NMR | (Spectrum for L-isomer) A ¹H NMR spectrum of Fmoc-L-Leu-OH is available.[5] |

| ¹³C NMR | (Spectrum for L-isomer) A ¹³C NMR spectrum of Fmoc-L-Leu-OH is available.[6] |

| Mass Spectrometry | (Data for L-isomer) Molecular Ion: 353 m/z.[7] |

| FT-IR | (Data for L-isomer) An FT-IR spectrum of Fmoc-L-Leu-OH is available. |

Note: The spectroscopic data presented is for the L-isomer (Fmoc-L-Leu-OH). The spectra for the D-isomer (this compound) are expected to be virtually identical. The most significant difference between the two enantiomers is the sign of the specific optical rotation.

Experimental Protocols

The primary application of this compound is in solid-phase peptide synthesis (SPPS). The following is a detailed protocol for the coupling of this compound to a growing peptide chain on a solid support.

Protocol: Coupling of this compound in Solid-Phase Peptide Synthesis

1. Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang or Rink Amide resin)

-

This compound

-

Deprotection Solution: 20% piperidine in N,N-dimethylformamide (DMF)

-

Coupling Reagents:

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent.

-

N,N-Diisopropylethylamine (DIPEA)

-

-

Solvents:

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

-

Reaction vessel for SPPS

-

Shaker or vortexer

2. Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF from the swollen resin.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate the mixture for 20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine and byproducts.

-

-

Activation of this compound:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Allow the mixture to stand for a few minutes to pre-activate the amino acid.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the deprotected resin in the reaction vessel.

-

Agitate the mixture for 1-2 hours to facilitate the coupling reaction and the formation of the peptide bond.

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Coupling (Optional but Recommended):

-

A small sample of the resin can be subjected to a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling reaction. A negative Kaiser test (beads remain colorless or yellow) signifies a complete reaction.

-

This cycle of deprotection, activation, and coupling is repeated with subsequent Fmoc-protected amino acids until the desired peptide sequence is assembled.

Mandatory Visualizations

The following diagrams illustrate key workflows involving this compound.

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using this compound.

Caption: Experimental Workflow for Purity Analysis of this compound by HPLC.

Applications in Research and Drug Development

This compound is a valuable reagent in several areas of scientific research and development:

-

Peptide Synthesis: It is a fundamental component for the synthesis of peptides containing D-leucine residues. These peptides are often designed to have increased resistance to proteolysis, leading to longer in vivo half-lives.[1]

-

Drug Development: The incorporation of D-amino acids, such as D-leucine, is a common strategy in the design of peptide-based drugs to improve their pharmacological properties. This compound is therefore crucial in the development of therapeutic peptides with enhanced efficacy and stability.[1]

-

Biotechnology and Biochemistry: In biotechnology, it is used in the production of various bioactive compounds and for creating specific peptide sequences for a wide range of research applications.[1]

-

Medicinal Chemistry: Its use extends to medicinal chemistry for exploring new therapeutic strategies and in the design of drug candidates that target specific biological pathways.[1]

Conclusion

This compound is an indispensable tool for chemists and biologists engaged in peptide research and drug discovery. Its well-defined chemical properties and the robust protocols for its use in solid-phase peptide synthesis have made it a staple reagent in both academic and industrial laboratories. The ability to introduce D-leucine into peptide sequences opens up avenues for the creation of novel and more potent therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of this compound in these endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. 114360-54-2|this compound|BLD Pharm [bldpharm.com]

- 5. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]

- 6. Fmoc-Leu-OH(35661-60-0) 13C NMR spectrum [chemicalbook.com]

- 7. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fmoc-D-Leu-OH (CAS: 114360-54-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine (Fmoc-D-Leu-OH) is a critical chiral building block used extensively in synthetic organic chemistry. Its primary application lies in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the assembly of peptides and peptidomimetics. The incorporation of D-amino acids like D-leucine into peptide sequences is a key strategy in drug design to enhance proteolytic stability, modulate biological activity, and control peptide conformation. This guide provides a comprehensive overview of the physicochemical properties, applications, and detailed experimental protocols involving this compound, intended for professionals in research and drug development.

Physicochemical and Analytical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fluorenylmethoxycarbonyl (Fmoc) group provides a UV-active handle for monitoring reactions and is readily cleaved under mild basic conditions, forming the basis of its utility in orthogonal peptide synthesis strategies.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 114360-54-2 | [1][2][5] |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][5] |

| Molecular Weight | 353.41 g/mol | [1][5][6] |

| Appearance | White to off-white solid/powder | [1][2] |

| Melting Point | 148 - 163 °C | [2] |

| Optical Rotation | [α]D20 = +25 ±2° (c=1 in DMF) | [2] |

| Solubility | Soluble in DMSO (≥35.3 mg/mL), DMF, Dichloromethane, Chloroform, Ethyl Acetate, Acetone. Insoluble in water. | [1][6][7][8] |

| Storage Conditions | 2-8°C, desiccated and protected from light. | [2][5][9] |

Table 2: Analytical Specifications

| Analysis Method | Specification | References |

| Purity (HPLC) | ≥99.0% | [6] |

| Purity (TLC) | ≥98% | [6] |

| Enantiomeric Purity | ≥99.5% | [6] |

| Identity (IR) | Conforms to structure | [6] |

Core Application: Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental reagent for the introduction of D-leucine residues into a growing peptide chain using SPPS.[2][10] This technique involves the stepwise addition of protected amino acids to a peptide chain anchored to an insoluble resin support.[3] The cycle of SPPS consists of deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid.[1]

The inclusion of D-leucine can confer significant advantages to synthetic peptides, including:

-

Enhanced Proteolytic Stability: Peptides containing D-amino acids are resistant to degradation by proteases, which typically recognize only L-amino acid substrates. This increases the in vivo half-life of peptide-based drugs.

-

Conformational Constraint: The incorporation of a D-amino acid can induce specific secondary structures, such as β-turns, which can be crucial for receptor binding and biological activity.

-

Modulation of Activity: Altering the stereochemistry at a specific position can dramatically change the peptide's interaction with its biological target, allowing for the fine-tuning of agonist or antagonist activity.

Detailed Experimental Protocols

The following protocols are standard methodologies for the use of this compound in manual SPPS. Reagent equivalents are based on the initial loading capacity of the resin.

Resin Preparation and Swelling

-

Place the desired resin (e.g., Wang resin for C-terminal acid, Rink Amide resin for C-terminal amide) in a suitable reaction vessel.[2][5]

-

Add N,N-Dimethylformamide (DMF) to the resin (approx. 10-15 mL per gram of resin).

-

Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[2]

-

Drain the solvent.

N-Terminal Fmoc Deprotection

This step removes the Fmoc protecting group from the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

-

Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[7][11]

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[4][11]

This compound Coupling

This protocol describes the activation and coupling of this compound to the deprotected resin.

-

In a separate vessel, dissolve this compound (3-5 eq.) and an activating agent such as HBTU (0.95 eq. relative to the amino acid) in DMF.[9][10]

-

Add a tertiary base, typically N,N-Diisopropylethylamine (DIPEA) (2 eq. relative to HBTU), to the activation mixture and vortex for 1-2 minutes. This generates the activated HOBt-ester.[9][10]

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

To monitor completion, perform a Kaiser test (ninhydrin test). A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step may need to be repeated.

-

Once complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents.[10]

Biological Context: The Role of D-Leucine

While this compound is a synthetic reagent, its core D-leucine moiety has biological relevance. D-amino acids are increasingly recognized for their roles in mammals, moving beyond their well-established function in bacterial cell walls.[12][13]

-

Neuromodulation: Several D-amino acids, such as D-serine and D-aspartate, act as neurotransmitters by modulating N-methyl-D-aspartate (NMDA) receptor activity in the brain.[12][14]

-

Innate Immunity: At host-microbe interfaces like the gut and airway, D-amino acids released by bacteria can interact with host receptors. Specifically, D-phenylalanine and D-leucine have been shown to bind to the sweet taste receptor T1R2/T1R3 on solitary chemosensory cells in the upper airway.[15] This binding suppresses the innate immune response by inhibiting the release of antimicrobial peptides.[15]

-

Metabolism & Signaling (L-Leucine): In contrast, the L-enantiomer, L-leucine, is a well-known activator of the mTOR (mechanistic Target of Rapamycin) signaling pathway.[][17][18] This pathway is a central regulator of cell growth, proliferation, and protein synthesis, particularly in muscle tissue.[17][18]

Safety and Handling

According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance.[9][12] However, standard laboratory safety practices should always be observed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.

-

Handling: Avoid dust formation. Use in a well-ventilated area or under a fume hood.

-

First Aid: In case of contact, wash skin with soap and water. If in eyes, rinse cautiously with water for several minutes. If inhaled, move to fresh air.[9]

Conclusion

This compound is an indispensable tool for modern peptide chemistry, enabling the synthesis of peptides with enhanced stability and tailored biological functions. Its straightforward integration into established SPPS protocols allows researchers and drug developers to systematically explore the impact of D-amino acid substitution on peptide drug candidates. A thorough understanding of its properties and the associated experimental methodologies is crucial for the successful design and synthesis of next-generation peptide therapeutics.

References

- 1. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 2. chem.uci.edu [chem.uci.edu]

- 3. benchchem.com [benchchem.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. chempep.com [chempep.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. benchchem.com [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. L- and D- Amino Acids Overview - Creative Peptides [creative-peptides.com]

- 13. Frontiers | New Insights Into the Mechanisms and Biological Roles of D-Amino Acids in Complex Eco-Systems [frontiersin.org]

- 14. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Emerging Role of D-Amino Acid Metabolism in the Innate Defense - PMC [pmc.ncbi.nlm.nih.gov]

- 17. dietitiansondemand.com [dietitiansondemand.com]

- 18. Leucine -MetwareBio [metwarebio.com]

Fmoc-D-Leu-OH: A Technical Guide for Researchers

This guide provides an in-depth overview of Fmoc-D-Leucine-OH (Fmoc-D-Leu-OH), a crucial building block in modern peptide synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, and provides comprehensive experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Core Properties of this compound

This compound is a derivative of the natural amino acid D-leucine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on its α-amino group. This strategic protection allows for its sequential addition to a growing peptide chain under controlled conditions. The Fmoc group is notably stable under acidic conditions but readily cleaved by a mild base, typically a solution of piperidine in a polar aprotic solvent, which is a cornerstone of Fmoc-based SPPS.[1][2][3]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2][4][5] |

| Molecular Weight | 353.41 g/mol | [2][5][6] |

| CAS Number | 114360-54-2 | [1][2][7] |

| Appearance | White to off-white solid | [1][8] |

| Melting Point | 148 - 163 °C | [1] |

| Solubility | Soluble in polar aprotic solvents such as Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP). | |

| Storage | Store at 2-8°C to ensure stability. | [9] |

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The following protocols outline the standard procedures for the use of this compound in the elongation of a peptide chain on a solid support.

Resin Preparation and Swelling

Prior to the first coupling cycle, the solid support (resin) must be adequately swelled to ensure optimal reaction kinetics.

-

Materials : Rink Amide resin (or other suitable resin), N-methylpyrrolidone (NMP) or Dimethylformamide (DMF).

-

Procedure :

-

Weigh the desired amount of resin into a reaction vessel.

-

Add a sufficient volume of NMP or DMF to fully immerse the resin (approximately 10 mL per gram of resin).

-

Allow the resin to swell for at least 1-2 hours at room temperature with gentle agitation.[10]

-

Fmoc Deprotection

This step removes the Fmoc protecting group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.

-

Procedure :

-

Drain the swelling solvent from the resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine/DMF for an additional 15-20 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF (3-5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[2]

-

Coupling of this compound

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin.

-

Reagents : this compound, O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) or an equivalent coupling agent, N,N-Diisopropylethylamine (DIPEA), DMF.

-

Procedure :

-

In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading), HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF. This creates the activated amino acid solution.[11]

-

Add the activated this compound solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature to facilitate complete coupling.[12]

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

-

Monitoring the Reaction

The completeness of the deprotection and coupling steps can be monitored to ensure high-quality peptide synthesis.

-

Kaiser Test (Ninhydrin Test) : This colorimetric test is used to detect the presence of free primary amines on the resin. A positive result (blue color) after the deprotection step indicates successful Fmoc removal. A negative result (yellow color) after the coupling step suggests a complete coupling reaction.[2]

-

UV-Vis Spectroscopy : The Fmoc group has a strong UV absorbance. Monitoring the UV absorbance of the deprotection solution can quantify the amount of Fmoc group removed, thus confirming the reaction's progress.[6][13]

Cleavage from Resin and Final Deprotection

Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

-

Reagents : Trifluoroacetic acid (TFA), Triisopropylsilane (TIS) as a scavenger, and water. A common cleavage cocktail is 95% TFA, 2.5% TIS, and 2.5% water.[4][14]

-

Procedure :

-

Wash the final peptide-resin with dichloromethane (DCM) and dry it thoroughly.

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[15]

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide from the filtrate by adding cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process.

Caption: The iterative cycle of Fmoc solid-phase peptide synthesis.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 4. youtube.com [youtube.com]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. chempep.com [chempep.com]

- 7. chem.uci.edu [chem.uci.edu]

- 8. bachem.com [bachem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. wernerlab.weebly.com [wernerlab.weebly.com]

- 11. benchchem.com [benchchem.com]

- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 13. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

A Technical Guide to the Solubility of Fmoc-D-Leu-OH for Researchers and Drug Development Professionals

Introduction

N-α-Fmoc-D-leucine (Fmoc-D-Leu-OH) is a critical building block in solid-phase peptide synthesis (SPPS), a cornerstone technique in the development of peptide-based therapeutics and research tools. The solubility of Fmoc-protected amino acids in appropriate solvents is a crucial parameter that directly impacts the efficiency of the coupling reaction, and ultimately, the purity and yield of the final peptide product. Inadequate dissolution can lead to incomplete reactions, the formation of deletion sequences, and challenges in purification. This technical guide provides an in-depth overview of the solubility of this compound in dimethyl sulfoxide (DMSO) and other common organic solvents, complete with quantitative data, experimental protocols, and a workflow diagram for its application in SPPS.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The following table summarizes the available quantitative data.

| Solvent | Molar Mass ( g/mol ) | Solubility (mg/mL) | Molar Solubility (M) | Notes |

| Dimethyl Sulfoxide (DMSO) | 353.41 | ≥35.3[1] - 100[2] | ~0.1 - 0.283[2] | Ultrasonic assistance may be required for higher concentrations. It is recommended to use freshly opened DMSO as it is hygroscopic, and water content can negatively impact solubility[2]. |

| Dimethylformamide (DMF) | 353.41 | ~176.7 | ~0.5 | Based on the observation that 1 mmole is clearly soluble in 2 mL of DMF. |

| Ethanol | 353.41 | ~30 | ~0.085 | Data for the L-enantiomer, Fmoc-L-Leu-OH, which is expected to have very similar solubility[3][4]. |

Qualitative Solubility in Other Solvents

While specific quantitative data for this compound in a wider range of solvents is not always readily available, general solubility characteristics for Fmoc-protected amino acids provide valuable guidance.

| Solvent | General Solubility of Fmoc-Amino Acids | Remarks |

| N-Methyl-2-pyrrolidone (NMP) | Good to Excellent | A highly polar solvent with strong solvating power, often used as an alternative to DMF in SPPS[5][6]. However, some Fmoc-amino acids may show increased degradation in NMP over time compared to DMF[5][6]. |

| Dichloromethane (DCM) | Limited | DCM is less polar and generally not a good solvent for Fmoc-amino acids[5][7]. Its use is more common for washing steps in Boc-SPPS[5]. Some Fmoc-amino acids may require the addition of DMF to achieve complete dissolution in DCM[8]. |

Experimental Protocols

General Protocol for Determining Solubility

A precise, experimentally determined solubility value is often required for specific applications. The following is a general protocol for determining the solubility of this compound.

-

Materials and Equipment:

-

This compound

-

Solvent of interest (e.g., DMSO, DMF)

-

Analytical balance

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system

-

-

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the solvent in separate vials.

-

Agitate the vials at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached. A vortex mixer and/or ultrasonic bath can be used to facilitate dissolution.

-

After the equilibration period, centrifuge the vials to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the HPLC detector.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution to determine the solubility.

-

Workflow and Visualization

The primary application for dissolving this compound is in the context of the Solid-Phase Peptide Synthesis (SPPS) cycle. The following diagram illustrates the key stages of this workflow.

Logical Flow for Solvent Selection

The choice of solvent is critical for the success of SPPS. The following diagram outlines the decision-making process for solvent selection based on the properties of the Fmoc-amino acid and the peptide sequence.

References

- 1. raybiotech.com [raybiotech.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. benchchem.com [benchchem.com]

- 6. peptide.com [peptide.com]

- 7. biotage.com [biotage.com]

- 8. academic.oup.com [academic.oup.com]

Synthesis and Purification of Fmoc-D-Leu-OH: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of (R)-Fmoc-2-amino-4-methylpentanoic acid (Fmoc-D-Leu-OH), a critical building block in solid-phase peptide synthesis (SPPS). The document details a robust experimental protocol for the N-terminal Fmoc protection of D-Leucine and a subsequent purification strategy to achieve high-purity material suitable for pharmaceutical and research applications. All quantitative data is presented in tabular format for clarity, and a detailed workflow diagram illustrates the entire process. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently produce high-quality this compound.

Introduction

(9-Fluorenylmethoxy)carbonyl-D-leucine (this compound) is an essential amino acid derivative widely employed in the synthesis of peptides for therapeutic and research purposes.[1] The fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for the selective protection of the α-amino group of D-Leucine during peptide chain elongation in SPPS.[1] Its key advantage lies in its base-lability, allowing for mild deprotection conditions, typically with a solution of piperidine in dimethylformamide (DMF), which preserves the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1][2] The high efficiency and scalability of Fmoc-based SPPS have made it the dominant methodology in modern peptide chemistry.[2]

The quality of Fmoc-amino acids is paramount for the successful synthesis of high-purity peptides. Impurities in the starting material can lead to the formation of deletion sequences or other side products that are often difficult to remove from the final peptide product. Therefore, a well-defined and reproducible procedure for the synthesis and purification of this compound is of significant importance. This guide outlines a standard and effective method for its preparation and subsequent purification.

Synthesis of this compound

The synthesis of this compound is typically achieved by the reaction of D-Leucine with an activated Fmoc reagent, such as 9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl). Fmoc-OSu is often preferred due to its stability and the generation of a water-soluble N-hydroxysuccinimide (NHS) byproduct, which simplifies the purification process. The reaction is carried out in a basic aqueous-organic solvent mixture.

Experimental Protocol: Synthesis

This protocol details the synthesis of this compound from D-Leucine and Fmoc-OSu.

Materials:

-

D-Leucine

-

9-fluorenylmethyl-succinimidyl-carbonate (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Acetone

-

Deionized Water

-

Diethyl Ether

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolution of D-Leucine: In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve D-Leucine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.0 eq). Stir the mixture until the D-Leucine is completely dissolved.

-

Addition of Fmoc-OSu: To the stirred solution, add a solution of Fmoc-OSu (1.05 eq) in acetone portion-wise over 30 minutes at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting D-Leucine is no longer detectable.

-

Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2 by the slow addition of 1 M HCl. A white precipitate of this compound will form.

-

Extraction: Extract the product from the aqueous layer with diethyl ether (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude this compound as a white solid.

Purification of this compound

Purification of the crude this compound is essential to remove any unreacted starting materials, byproducts, and potential dipeptide impurities. Recrystallization is a common and effective method for obtaining high-purity material.

Experimental Protocol: Purification by Recrystallization

This protocol describes the purification of crude this compound by recrystallization from a toluene-based solvent system.

Materials:

-

Crude this compound

-

Toluene

-

Heptane (or Hexane)

Procedure:

-

Dissolution: In a flask, add toluene to the crude this compound solid. Heat the mixture to 50°C with stirring to facilitate dissolution. Use the minimum amount of hot toluene necessary to fully dissolve the solid.[3]

-

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration to remove them.

-

Crystallization: Allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator to induce further crystallization. If crystallization is slow to initiate, scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial. The addition of a non-polar solvent like heptane or hexane can also promote precipitation.

-

Isolation: Collect the crystalline solid by vacuum filtration.

-

Washing: Wash the crystals with a small amount of cold toluene or a cold toluene/heptane mixture to remove any remaining soluble impurities.

-

Drying: Dry the purified this compound under vacuum at a temperature not exceeding 50°C to a constant weight.[3]

Data Presentation

The following tables summarize the key quantitative data associated with the synthesis and purification of this compound.

Table 1: Reagent Quantities for Synthesis

| Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |

| D-Leucine | 131.17 | 1.0 |

| Fmoc-OSu | 337.32 | 1.05 |

| Sodium Bicarbonate | 84.01 | 2.0 |

Table 2: Physical and Analytical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [1] |

| Molecular Weight | 353.4 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 148 - 163 °C | [1] |

| Optical Rotation | [α]D20 = +25 ±2° (c=1 in DMF) | [1] |

| Purity (Chiral HPLC) | ≥ 99.5% | [1] |

Table 3: Typical Yield and Purity

| Stage | Typical Yield Range | Typical Purity (by HPLC) |

| Crude Product | 85 - 95% | 90 - 98% |

| After Recrystallization | 70 - 85% (overall) | > 99.5% |

Mandatory Visualization

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols and understanding the underlying chemical principles, researchers and professionals in the field of drug development can reliably produce this essential building block for solid-phase peptide synthesis. The use of robust analytical techniques to verify the purity and identity of the final product is crucial for ensuring the successful synthesis of high-quality peptides for therapeutic and research applications.

References

An In-depth Technical Guide to the Stability and Storage of Fmoc-D-Leu-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical parameters governing the stability and optimal storage of Fmoc-D-Leu-OH (N-α-(9-Fluorenylmethoxycarbonyl)-D-leucine), a key building block in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is essential for ensuring the chemical integrity of the reagent, leading to higher purity peptides and more reliable, reproducible research outcomes.

Chemical Profile and Inherent Stability

This compound is a derivative of the amino acid D-leucine, featuring the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on its α-amino group. The stability of the compound is intrinsically linked to the integrity of this protecting group.

-

Acid Stability : The Fmoc group is notably stable under acidic conditions, which is a cornerstone of its utility in orthogonal peptide synthesis strategies where acid-labile side-chain protecting groups (like Boc or tBu) are used.[1][]

-

Base Lability : The primary degradation pathway for this compound is the cleavage of the Fmoc group under basic conditions.[1][3] This reaction proceeds via a β-elimination mechanism, typically initiated by secondary amines like piperidine, to yield the free amino acid, dibenzofulvene (DBF), and a DBF-piperidine adduct.[4][5]

-

Autocatalytic Decomposition : The presence of free D-leucine as an impurity can compromise the long-term storage stability of this compound. The free amino group can act as a base, promoting the slow, autocatalytic cleavage of the Fmoc group from other molecules.[6] Therefore, high purity (≥99%) is crucial for long-term stability.[7]

-

Solvent Stability : While generally stable in common SPPS solvents like N,N-dimethylformamide (DMF), prolonged storage in solution is not recommended. One study noted that Fmoc-Gly-OH experienced 5% deprotection after 7 days in DMF at room temperature.[4] For in vivo applications, it is recommended to prepare working solutions freshly on the day of use.[8]

Recommended Storage Conditions

Proper storage is the most critical factor in preserving the quality and shelf-life of this compound. Recommendations vary for the solid compound versus solutions.

2.1 Storage of Solid Compound

This compound is supplied as a stable, white crystalline powder.[3] For maximum shelf-life, it should be stored protected from light and moisture in a tightly sealed container. Different suppliers provide slightly varied temperature recommendations based on their internal stability data.

Table 1: Recommended Storage Conditions for Solid this compound

| Supplier/Source Recommendation | Storage Temperature | Key Considerations |

| Sigma-Aldrich | 2-8°C[9] | Standard refrigerated conditions. |

| Chem-Impex | 0-8°C[3] | Tightly controlled refrigeration. |

| BLD Pharm | Room Temperature[10] | Must be kept in a dark place, sealed, and dry.[10] |

General Consensus: For long-term storage, refrigeration at 2-8°C is the most widely recommended condition to minimize potential degradation. The product should be kept sealed and in a desiccated environment.

2.2 Storage of Stock Solutions

Solutions of this compound are significantly less stable than the solid powder and should be prepared fresh whenever possible. If short-term storage is necessary, freezing is required.

Table 2: Storage and Stability of this compound Stock Solutions

| Storage Temperature | Recommended Duration | Common Solvents |

| -20°C | Up to 1 month[8] | DMSO, DMF |

| -80°C | Up to 6 months[8] | DMSO, DMF |

Note: When using a frozen stock solution, it should be thawed completely and vortexed thoroughly before use. Multiple freeze-thaw cycles should be avoided. For critical applications like cGMP peptide synthesis, only freshly prepared solutions should be used.

Degradation Pathways and Impurities

The primary concern for stability is the unintended removal of the Fmoc group. The presence of certain impurities can accelerate degradation or lead to undesired side products during synthesis.

Caption: Base-mediated deprotection pathway of the Fmoc group.

Key impurities that affect stability and performance include:

-

Free Amino Acid : Can cause autocatalytic deprotection during storage and lead to double insertion during peptide synthesis.[6][7]

-

Acetic Acid : A potential residual solvent from manufacturing that can cause chain termination (capping) during SPPS.[6]

-

Dipeptides (e.g., Fmoc-β-Ala-Xaa-OH) : Can arise from side reactions during the introduction of the Fmoc group.[6]

Experimental Protocols

4.1 Protocol for Purity and Stability Assessment by HPLC

This protocol outlines a general method for assessing the purity of this compound and monitoring its stability over time.

Objective: To quantify the percentage of intact this compound and detect the presence of key impurities, primarily free D-leucine.

Materials:

-

This compound sample

-

HPLC system with UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

-

Sample Diluent: 50:50 Acetonitrile:Water

Procedure:

-

Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to a final concentration of 1.0 mg/mL.

-

Sample Preparation (for stability study): Store the solid this compound under the desired test conditions (e.g., 40°C/75% RH for accelerated stability). At each time point (e.g., T=0, 1 month, 3 months), prepare a 1.0 mg/mL solution as described above.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 265 nm or 301 nm (for the fluorenyl group)

-

Column Temperature: 30°C

-

Gradient:

-

0-5 min: 30% B

-

5-25 min: 30% to 90% B

-

25-30 min: 90% B

-

30-31 min: 90% to 30% B

-

31-35 min: 30% B (re-equilibration)

-

-

-

Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main this compound peak as a percentage of the total peak area. Compare the purity at each time point to the initial (T=0) value to determine the rate of degradation.

Caption: Experimental workflow for a typical stability study.

Handling and Usage Recommendations

Proper handling ensures both user safety and reagent integrity.

5.1 Personal Protective Equipment (PPE) When handling this compound powder, use standard laboratory PPE, including safety glasses, gloves, and a lab coat. For weighing larger quantities, a dust mask is recommended to prevent inhalation.

5.2 Solution Preparation and Use

-

Dissolution: To prepare stock solutions (e.g., for in vivo studies), solvents like DMSO, PEG300, and Tween-80 may be used.[8] Sonication or gentle heating can aid dissolution if precipitation occurs.[8]

-

SPPS Usage: For solid-phase peptide synthesis, this compound is typically dissolved in a suitable solvent like DMF or NMP immediately before the coupling step on the automated synthesizer.

Caption: Recommended workflow for handling this compound.

By understanding the chemical properties of this compound and adhering to these storage and handling protocols, researchers can ensure the integrity of their starting materials, leading to more successful and reproducible synthetic outcomes.

References

- 1. chempep.com [chempep.com]

- 3. chemimpex.com [chemimpex.com]

- 4. connectsci.au [connectsci.au]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novabiochem® Fmoc-Amino Acids [merckmillipore.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fmoc-Leu-OH = 97.0 35661-60-0 [sigmaaldrich.com]

- 10. 114360-54-2|this compound|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Safe Handling of Fmoc-D-Leu-OH Powder

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on the safe handling, storage, and disposal of Fmoc-D-Leu-OH (N-α-Fmoc-D-leucine), a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these guidelines is crucial for ensuring laboratory safety and maintaining the integrity of this valuable compound.

Chemical and Physical Properties

This compound is a white crystalline powder.[1] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.

| Property | Data | Reference |

| Molecular Formula | C₂₁H₂₃NO₄ | [1][2] |

| Molecular Weight | 353.4 g/mol | [1][2][3] |

| CAS Number | 114360-54-2 | [1][2][4] |

| Appearance | White powder | [1][5] |

| Melting Point | 148 - 163 °C | [1] |

| Purity | ≥ 99.5% (Chiral HPLC) | [1] |

| Solubility | Soluble in DMF and DMSO.[6] | [6] |

| Optical Rotation | [a]D20 = +25 ±2 °(C=1 in DMF) | [1] |

Hazard Identification and Safety Precautions

While not classified as a hazardous substance or mixture under GHS, it is recommended to handle all chemicals with caution.[2][7] The primary hazards are associated with inhalation of the powder and direct contact with skin and eyes.

| Hazard Classification | Data | Reference |

| GHS Hazard Classification | Not a hazardous substance or mixture | [2] |

| HMIS Classification | Health hazard: 0, Flammability: 0, Physical hazards: 0 | [2] |

| NFPA Rating | Health hazard: 0, Fire: 0, Reactivity Hazard: 0 | [2] |

Personal Protective Equipment (PPE):

To minimize exposure, the following personal protective equipment should be worn when handling this compound powder:

-

Respiratory Protection: A dust mask (type N95 or equivalent) is recommended to avoid inhalation of the powder.[7]

-

Eye Protection: Safety glasses or goggles should be worn to protect the eyes from dust particles.[5]

-

Hand Protection: Chemical-resistant gloves are essential to prevent skin contact.[5]

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.

Engineering Controls:

Work with this compound powder should be conducted in a well-ventilated area.[2] Local exhaust ventilation is required where solids are handled as powders to prevent accumulation and recirculation of particulates in the workplace.[2]

Handling, Storage, and Disposal

Proper handling and storage procedures are vital for maintaining the quality of this compound and ensuring a safe laboratory environment.

Handling:

-

Avoid the formation of dust and aerosols.[7]

-

Use in a well-ventilated area.[2]

-

Wash hands thoroughly after handling.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

Storage:

Disposal:

-

Dispose of unused product and contaminated packaging as hazardous waste.[5][8]

-

Disposal must be in accordance with local, state, and federal regulations.[2][9]

First Aid Measures

In the event of exposure, follow these first aid procedures:

| Exposure Route | First Aid Measures | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if irritation or discomfort persists. | [2][5][7] |

| Skin Contact | Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation occurs. | [2][5][7] |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if pain persists or recurs. | [2][5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them water to drink. Seek medical advice. | [2][5][7] |

Experimental Protocols: Use in Solid-Phase Peptide Synthesis

This compound is a fundamental building block in solid-phase peptide synthesis (SPPS).[1][10] The following is a generalized protocol for its incorporation into a growing peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Fmoc-Ala-Wang resin)

-

This compound

-

20% Piperidine in Dimethylformamide (DMF)

-

Coupling reagent (e.g., HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

Protocol:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.[10]

-

Fmoc Deprotection:

-

Amino Acid Coupling:

-

In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent like HBTU (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF to pre-activate the amino acid.[10]

-

Add the activated this compound solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours to ensure complete coupling.[10]

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[10]

-

-

Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[11]

-

Chain Elongation: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

Caption: General workflow for a single coupling cycle in Fmoc-based Solid-Phase Peptide Synthesis.

Accidental Release Measures

In the event of a spill, prompt and appropriate action is necessary to prevent contamination and ensure safety.

Procedure for a Dry Powder Spill:

-

Evacuate and Secure the Area: Clear the immediate area of all personnel.

-

Wear Appropriate PPE: Don a dust mask, safety goggles, and gloves before attempting to clean the spill.

-

Contain the Spill: Carefully sweep up the powder, avoiding the creation of dust clouds.[7]

-

Collect the Material: Place the swept-up material into a suitable, sealed container for disposal.[7]

-

Decontaminate the Area: Wipe the spill area with a damp cloth.

-

Dispose of Waste: All cleanup materials should be placed in the hazardous waste container.[5]

Caption: Decision workflow for responding to a spill of this compound powder.

References

- 1. chemimpex.com [chemimpex.com]

- 2. anaspec.com [anaspec.com]

- 3. Fmoc-leucine | C21H23NO4 | CID 1549133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound ≥95.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. benchchem.com [benchchem.com]

- 9. severnbiotech.com [severnbiotech.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Fmoc-Protected D-Amino Acids: A Technical Guide for Peptide Synthesis and Drug Development

Introduction

In the landscape of modern drug discovery and peptide science, the strategic incorporation of non-canonical amino acids has become a cornerstone for developing novel therapeutics with enhanced properties. Among these, D-amino acids—the enantiomeric counterparts to the proteinogenic L-amino acids—are of paramount importance. Their inclusion in peptide sequences can dramatically increase proteolytic stability, modulate biological activity, and enforce specific conformational constraints.[1][2] The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for the temporary protection of the α-amino group in solid-phase peptide synthesis (SPPS), favored for its mild cleavage conditions.[3][4][5] This technical guide provides an in-depth review of Fmoc-protected D-amino acids, covering their synthesis, characterization, application in SPPS, and role in the development of next-generation peptide-based drugs.

Synthesis and Characterization of Fmoc-D-Amino Acids

The synthesis of Fmoc-protected D-amino acids is a critical first step that demands high fidelity to ensure the purity of the final peptide. The most prevalent method involves the reaction of a free D-amino acid with an Fmoc-donating reagent under basic conditions.

General Synthetic Protocol

The two most common reagents for this transformation are 9-fluorenylmethyl chloroformate (Fmoc-Cl) and N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).[6] The reaction with Fmoc-OSu is generally preferred as it tends to produce fewer side products.

Experimental Protocol: Synthesis of Fmoc-D-Phenylalanine

-

Dissolution: Suspend D-Phenylalanine (1 equivalent) in a 10% aqueous sodium carbonate solution.

-

Addition of Fmoc Reagent: Add a solution of Fmoc-OSu (1.05 equivalents) in acetone or dioxane dropwise to the stirring amino acid solution at 0-5°C.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4-8 hours while monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and other non-polar impurities.

-

Acidification: Acidify the aqueous layer to a pH of 2-3 with 1 M hydrochloric acid (HCl) at 0°C. The Fmoc-D-phenylalanine product will precipitate out of the solution.

-

Isolation and Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) may be performed to achieve higher purity.

Quality Control and Data Presentation

The purity of Fmoc-D-amino acids is paramount for successful peptide synthesis.[3][7] Contaminants can lead to chain termination, the insertion of incorrect amino acids, or difficult purification of the final peptide.[8][9] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are essential for characterization.[6][10]

Table 1: Typical Quality Specifications for Commercial Fmoc-Amino Acids

| Parameter | Specification | Analytical Method | Potential Impact of Impurity |

| Purity (HPLC) | ≥ 99.0% | Reverse-Phase HPLC | Lower peptide yield and purity |

| Enantiomeric Purity (D-Isomer) | ≥ 99.8% | Chiral HPLC or GC | Loss of biological activity, altered peptide structure |

| Free Amino Acid | ≤ 0.2%[9] | GC or HPLC | Double insertion of the amino acid during coupling |

| Fmoc-Dipeptide Impurities | ≤ 0.1% | HPLC/MS | Insertion of a dipeptide instead of a single residue |

| Acetate Content | ≤ 0.02%[8][9] | Ion Chromatography | N-terminal capping, leading to truncated sequences |

| β-Alanyl Impurities | Undetectable | HPLC/MS | Insertion of a β-alanine impurity[8] |

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-SPPS is a cyclic process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support.[4][11] The use of Fmoc-D-amino acids follows the same fundamental principles.

The SPPS Cycle

A typical cycle for the incorporation of one Fmoc-D-amino acid involves four main stages: deprotection, washing, coupling, and final washing.

Caption: The core workflow of a single coupling cycle in Fmoc-SPPS.

Detailed Experimental Protocol: Single Coupling of Fmoc-D-Ala-OH

This protocol assumes a 0.1 mmol synthesis scale.

-

Resin Preparation: Start with 0.1 mmol of Fmoc-protected peptidyl-resin in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30-60 minutes.[12]

-

Fmoc Deprotection:

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-D-Ala-OH (5 eq, 0.5 mmol), HBTU (4.9 eq, 0.49 mmol), and HOBt (5 eq, 0.5 mmol) in a minimum volume of DMF.

-

Add DIPEA (10 eq, 1.0 mmol) to the activation mixture and vortex for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test on a small sample of beads to check for reaction completion. A yellow/colorless result indicates a complete coupling (no free primary amines).

-

Once complete, drain the coupling solution and wash the resin with DMF (5 x 10 mL) and then dichloromethane (DCM) (3 x 10 mL) to prepare for the next cycle.

-

Coupling Reagents and Side-Chain Protection

The choice of coupling reagent is critical for efficient amide bond formation while minimizing racemization. For D-amino acids, the risk of epimerization to the L-form is a concern, especially with cysteine and histidine.[13][14]

Table 2: Common Coupling Reagents for Fmoc-SPPS

| Reagent | Full Name | Activation Mechanism | Notes |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms an HOBt active ester | Standard, efficient, and cost-effective. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Forms an HOAt active ester | More reactive than HBTU, good for sterically hindered couplings.[12] |

| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Forms an HOBt active ester in situ | Cost-effective; the diisopropylurea byproduct is soluble in DMF.[14] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms an HOBt active ester | High coupling efficiency, particularly for difficult sequences. |

Trifunctional D-amino acids require orthogonal side-chain protecting groups that are stable to the basic conditions of Fmoc removal but can be cleaved simultaneously with resin cleavage using a strong acid like trifluoroacetic acid (TFA).[5]

Table 3: Common Side-Chain Protecting Groups (TFA-labile)

| D-Amino Acid | Side-Chain Group | Protecting Group | Abbreviation |

| Aspartic Acid | Carboxyl | t-Butyl ester | tBu |

| Glutamic Acid | Carboxyl | t-Butyl ester | tBu |

| Lysine | Amine | t-Butoxycarbonyl | Boc |

| Serine/Threonine | Hydroxyl | t-Butyl ether | tBu |

| Tyrosine | Phenolic Hydroxyl | t-Butyl ether | tBu |

| Cysteine | Thiol | Trityl | Trt[13] |

| Arginine | Guanidinium | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf[7] |

| Histidine | Imidazole | Trityl | Trt |

Role in Drug Development and Signaling Pathways

The incorporation of D-amino acids is a powerful strategy in medicinal chemistry to overcome the limitations of native L-peptides, such as poor stability and short half-life.[1][15][16]

Key Advantages in Therapeutics

-

Proteolytic Resistance: D-amino acid residues are not recognized by most endogenous proteases, significantly extending the in vivo half-life of peptide drugs.[2]

-

Bioavailability: Enhanced stability often leads to improved oral or systemic bioavailability.

-

Receptor Selectivity: The altered stereochemistry can change the peptide's three-dimensional structure, leading to higher affinity or altered selectivity for biological targets like GPCRs or ion channels.

-

Biofilm Disruption: Certain D-amino acids have shown promise in disrupting microbial biofilms, opening new avenues for antimicrobial therapies.[1][15]

Caption: A D-amino acid peptide acting as a competitive antagonist.

The diagram above illustrates a common mechanism where a synthetic peptide containing D-amino acids acts as a competitive antagonist. It binds to a cellular receptor with high affinity but fails to trigger the conformational change necessary for activation, thereby blocking the natural L-peptide agonist from binding and initiating a downstream signaling cascade.[1][16]

Conclusion

Fmoc-protected D-amino acids are indispensable building blocks in the synthesis of advanced peptide therapeutics. Their use allows for the rational design of peptides with superior stability, bioavailability, and tailored biological activity. A comprehensive understanding of their synthesis, purification, and strategic incorporation via Fmoc-SPPS is essential for researchers and scientists in both academic and industrial settings. As the demand for more robust and effective peptide drugs grows, the application of Fmoc-D-amino acids will continue to be a critical driver of innovation in drug development.

References

- 1. Promising Application of D-Amino Acids toward Clinical Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. Novabiochem® Fmoc-Amino Acids [sigmaaldrich.com]

- 10. chempep.com [chempep.com]

- 11. chemistry.du.ac.in [chemistry.du.ac.in]

- 12. chem.uci.edu [chem.uci.edu]

- 13. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]

- 14. academic.oup.com [academic.oup.com]

- 15. Promising Application of D-Amino Acids toward Clinical Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Fmoc-D-Leu-OH Coupling with HBTU/DIPEA

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the efficient coupling of Fmoc-D-Leu-OH using the HBTU/DIPEA method in solid-phase peptide synthesis (SPPS). This document includes detailed protocols, quantitative data, reaction mechanisms, and troubleshooting strategies to ensure high-yield peptide synthesis.

Introduction

This compound is a critical building block in the synthesis of peptides containing D-amino acids, which can enhance proteolytic stability and induce specific secondary structures. The coupling of this sterically hindered amino acid requires robust activation methods to achieve high efficiency. The combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and N,N-Diisopropylethylamine (DIPEA) is a widely used and highly effective method for amide bond formation in Fmoc-based SPPS.[1][2][3] HBTU serves as a mild and efficient activating agent that minimizes the risk of racemization, while DIPEA acts as a non-nucleophilic base to facilitate the reaction.[2][4][5]

Reaction Mechanism and Workflow

The coupling process involves two key stages: the activation of the carboxylic acid of this compound by HBTU and the subsequent nucleophilic attack by the free amine on the resin-bound peptide chain.

Mechanism of Action:

-

Activation: In the presence of DIPEA, the carboxylate of this compound is formed.[4] This carboxylate then attacks HBTU to form a highly reactive HOBt-ester intermediate, releasing tetramethylurea as a byproduct.[5]

-

Coupling: The deprotected N-terminal amine of the peptide on the solid support attacks the activated HOBt-ester, forming the desired peptide bond and releasing HOBt.

Below is a diagram illustrating the experimental workflow for a standard coupling cycle.

References

Application Notes and Protocols for Fmoc Deprotection of Fmoc-D-Leu-OH using Piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) and is also utilized in solution-phase synthesis. Its removal, or deprotection, is a critical step that must be efficient and clean to ensure high purity and yield of the final peptide. The standard method for Fmoc deprotection is treatment with a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF).[1][2][3] This application note provides a detailed overview and protocols for the deprotection of Fmoc-D-Leucine-OH using piperidine, catering to both solid-phase and solution-phase applications.

The deprotection proceeds via a β-elimination mechanism initiated by the piperidine base.[4][5] The base abstracts the acidic proton on the fluorenyl group, leading to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the amino acid. The piperidine then acts as a scavenger, reacting with the electrophilic DBF to form a stable adduct, which is subsequently washed away.[4][5]

Quantitative Data Summary

The efficiency of Fmoc deprotection is influenced by several factors, including the concentration of piperidine, reaction time, and the specific amino acid residue. The following table summarizes typical quantitative data for the deprotection of Fmoc-Leucine. While the data is for the L-enantiomer, it serves as a reliable reference for the D-enantiomer.

| Parameter | Value | Conditions | Source |

| Deprotection Reagent | 20% (v/v) Piperidine in DMF | Standard for SPPS | [1][6] |

| Deprotection Time (SPPS) | 5-20 minutes | Two-step treatment (e.g., 2 + 8 min) | [5] |

| Deprotection Efficiency (SPPS) | >99% | With 20% Piperidine in DMF for 7-10 min | [4] |

| Reaction Half-life (t1/2) | ~7 seconds | Fmoc-Val on resin with 20% piperidine in DMF | [7] |

| Deprotection in Solution Phase | ~3.4 minutes (half-life) | Fmoc-protected substrate with diethylamine and a Lewis acid catalyst | [8] |

Experimental Protocols

Protocol 1: Fmoc Deprotection of Fmoc-D-Leu-OH in Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the removal of the Fmoc group from a resin-bound D-Leucine residue.

Materials:

-

Fmoc-D-Leu-resin (e.g., loaded on Wang or Rink Amide resin)

-

Deprotection Solution: 20% (v/v) piperidine in high-purity DMF

-

Washing Solvent: High-purity DMF

-

Reaction vessel for SPPS

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Swelling: Swell the Fmoc-D-Leu-resin in DMF for 30-60 minutes in the reaction vessel.

-

Initial DMF Wash: Drain the swelling solvent and wash the resin with DMF (3 x 10 mL per gram of resin).

-

First Piperidine Treatment: Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin). Agitate the mixture gently with nitrogen bubbling or shaking for 2-3 minutes at room temperature.[5]

-

Drain: Drain the deprotection solution.

-

Second Piperidine Treatment: Add a fresh portion of the 20% piperidine/DMF solution and continue agitation for 5-15 minutes.[6] The longer time ensures complete deprotection, especially for longer or more complex peptide sequences.

-

Drain: Drain the deprotection solution.

-

Thorough Washing: Wash the resin extensively with DMF (5-7 times, 10 mL per gram of resin) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Confirmation of Deprotection (Optional): Perform a Kaiser test on a small sample of the resin. A positive result (blue beads) indicates the presence of a free primary amine and successful Fmoc deprotection.

Protocol 2: Fmoc Deprotection of this compound in Solution Phase

This protocol is for the deprotection of this compound in a liquid reaction medium.

Materials:

-

This compound

-

Piperidine

-

Solvent: Dichloromethane (DCM) or DMF

-

Extraction Solvents: Ethyl acetate, 1 M HCl, saturated sodium bicarbonate solution, brine

-

Drying agent: Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve this compound in DCM or DMF in a round-bottom flask.

-

Addition of Piperidine: Add piperidine to the solution to achieve a final concentration of 20% (v/v).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed. This typically takes 1-2 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Redissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 1 M HCl (to remove piperidine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter off the drying agent and evaporate the solvent to obtain the crude D-Leucine-OH. Further purification can be achieved by chromatography if necessary.

Visualizations

Caption: Mechanism of Fmoc deprotection using piperidine.

Caption: Experimental workflow for Fmoc deprotection in SPPS.

References

- 1. researchgate.net [researchgate.net]

- 2. Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. US20220185842A1 - Amino deprotection using 3-(diethylamino)propylamine - Google Patents [patents.google.com]

- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]

- 6. chem.uci.edu [chem.uci.edu]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]

Incorporation of D-Amino Acids in Peptide Chains: Application Notes and Protocols for Enhanced Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of D-amino acids into peptide chains represents a paradigm shift in peptide-based drug design, offering a powerful tool to overcome the inherent limitations of their naturally occurring L-amino acid counterparts. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging D-amino acid substitution for the development of more stable and efficacious peptide therapeutics.

Introduction: The Advantage of Mirror-Image Amino Acids

Peptides composed exclusively of L-amino acids are often susceptible to rapid degradation by endogenous proteases, limiting their therapeutic potential due to short in vivo half-lives.[1][2] D-amino acids, being the stereoisomers (mirror images) of L-amino acids, are not readily recognized by these proteases.[3][4] This fundamental difference confers significant advantages to peptides incorporating D-amino acids, including:

-

Enhanced Proteolytic Stability: Resistance to enzymatic degradation leads to a longer circulating half-life.[1][5]

-

Improved Bioavailability: Increased stability can translate to better absorption and sustained therapeutic effects.

-

Modulation of Biological Activity: The altered stereochemistry can lead to unique binding interactions with biological targets, sometimes resulting in increased potency or altered signaling pathways.

-

Reduced Immunogenicity: D-peptides may be less likely to be processed and presented by antigen-presenting cells, potentially leading to a lower immune response.

Data Presentation: Quantitative Comparison of L- and D-Amino Acid Containing Peptides

The incorporation of D-amino acids has a quantifiable impact on the stability and activity of peptides. The following tables summarize key data from various studies, highlighting these improvements.

Table 1: Proteolytic Stability of L-Peptides vs. D-Peptide Analogs

| Peptide Sequence | Modification | Protease | Incubation Time (h) | % Remaining | Reference |

| RDP215 (L-amino acids) | None | Human Serum (10%) | 8 | Reduced Activity | [4][6] |

| 9D-RDP215 (D-amino acid substitutions) | D-amino acid substitution | Human Serum (10%) | 8 | Activity Maintained | [4] |

| L-peptide | C-terminal L-amino acid | Proteinase K | 4 | 0 | [7] |

| D-peptide analog | C-terminal D-amino acid | Proteinase K | 24 | 15 | [7] |

| VPMSMRGG (L-amino acids) | None | Collagenase Type IV | 24 | < 20 | [8] |

| dVPMSMRGG (D-amino acid substitutions) | D-amino acid substitutions | Collagenase Type IV | 24 | > 80 | [8] |

Table 2: In Vivo Half-Life Comparison

| Peptide | Modification | Half-Life | Organism | Reference |

| Natural Peptides (general) | L-amino acids | Minutes to an hour | General | [9] |

| Synthetic Peptides (modified) | D-amino acid substitution, PEGylation, etc. | Hours to days | General | [9] |

| IGF-1 LR3 | D-amino acid substitution | ~20–30 hours | Not Specified | [9] |

| CJC-1295 with DAC | D-amino acid substitution | 5–8 days | Not Specified | [9] |

Table 3: Binding Affinity and Inhibitory Concentration (IC50) Data

| Peptide/Inhibitor | Target | Modification | IC50 Value | Reference |

| Peptide 1 | Hsp90 | L-asparagine | Active | [10] |

| Peptide 3 | Hsp90 | D-asparagine substitution | Loss of activity | [10] |